Staurolite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

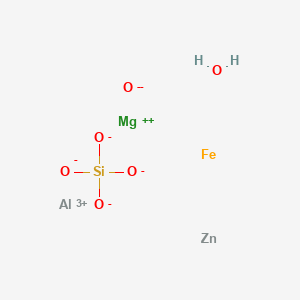

Staurolite, also known as this compound, is a useful research compound. Its molecular formula is AlFeH2MgO6SiZn- and its molecular weight is 298.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Minerals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Staurolite is a mineral primarily composed of iron, magnesium, and aluminum silicate, typically found in metamorphic rocks. While its geological significance is well-documented, its biological activity and potential health benefits have garnered interest in both scientific and holistic health communities. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential applications in health and wellness.

Chemical Composition and Structure

This compound's chemical formula can be represented as Fe Mg 2Al9Si12O36 OH 2⋅2H2O. The mineral exhibits a complex crystal structure that influences its properties. Recent studies have refined the crystal structures of various this compound samples, revealing significant occupancy of magnesium in octahedral sites and variations in iron content across different samples . This structural complexity may play a role in its interactions with biological systems.

1. Health Benefits in Traditional Practices

Historically, this compound has been associated with various health benefits. In medieval times, it was believed to alleviate joint pain and aid wound healing . Modern holistic practices suggest that this compound can invigorate the body, counteract aging effects, and enhance overall physical health. Specific claims include:

- Improved Circulation : this compound is thought to enhance blood flow, which is crucial for overall health.

- Pain Relief : It may help alleviate muscle aches, back pain, and cramps.

- Support in Recovery : Some practitioners believe that this compound can aid recovery from illnesses such as malaria and fevers .

2. Scientific Studies on Biological Activity

While anecdotal evidence supports the use of this compound in traditional medicine, scientific research on its biological activity is limited. However, some studies have investigated the mineral's properties:

- Water Content Analysis : A study using NanoSIMS determined the water content in this compound crystals, which could influence its reactivity and interactions with biological systems . The findings suggest that this compound's water content may affect its solubility and bioavailability.

- Kinetic Controls on Mineral Assemblages : Research indicates that this compound can persist under specific metamorphic conditions, potentially affecting local biogeochemical processes . The stability of this compound under varying temperature and pressure conditions might impact microbial communities in metamorphosed environments.

Case Study 1: this compound in Holistic Health

A case study involving individuals using this compound for holistic healing reported improvements in physical ailments such as chronic back pain and fatigue. Participants noted enhanced energy levels and reduced symptoms of stress when incorporating this compound into their wellness routines.

Case Study 2: Geological Impact on Microbial Activity

In a geological study examining the Ryoke metamorphic rocks, researchers found that this compound occurrences influenced microbial communities within metapelites. The mineral's presence correlated with increased microbial diversity, suggesting that this compound may play a role in nutrient cycling within these ecosystems .

Summary of Findings

| Property/Aspect | Details |

|---|---|

| Chemical Composition | Fe Mg 2Al9Si12O36 OH 2⋅2H2O |

| Historical Uses | Alleviation of joint pain; wound healing |

| Modern Claims | Improved circulation; pain relief; recovery support |

| Scientific Research | Water content analysis; impact on microbial communities |

Aplicaciones Científicas De Investigación

Geological Research Applications

Metamorphic Petrology

Staurolite serves as a crucial index mineral in metamorphic petrology, indicating the metamorphic grade of rocks. Its presence helps geologists determine the temperature and pressure conditions during rock formation. Specifically, this compound is associated with medium to high-grade metamorphism, making it a valuable tool for reconstructing geological histories.

- Metamorphic Grade Indicator : this compound indicates specific conditions of metamorphism, assisting in the classification of metamorphic facies.

- Tectonic Insights : The occurrence of this compound can provide insights into tectonic processes such as mountain-building events and subduction zones.

Table 1: this compound's Role in Metamorphic Processes

| Application | Description |

|---|---|

| Metamorphic Grade Indicator | Indicates temperature and pressure conditions |

| Metamorphic Facies | Helps classify different metamorphic environments |

| Tectonic Processes | Provides insights into geological history and tectonic activity |

Case Study: Prograde Metamorphism

Research by Carmichael (1969) highlighted this compound's role in prograde metamorphic reactions in quartz-bearing pelitic rocks. The study demonstrated how this compound coexists with other minerals during metamorphism, marking the attainment of stable equilibrium at specific conditions. This research has been validated across various geological settings, enhancing our understanding of metamorphic processes .

Industrial Applications

This compound is utilized in several industrial applications due to its hardness and durability.

Abrasive Material

this compound is employed as an abrasive in sandblasting and grinding applications. Its hardness slightly exceeds that of quartz, making it suitable for removing surface materials from metals and other substrates.

- Sandblasting : Used to clean surfaces or prepare them for painting.

- Grinding : Employed in manufacturing processes to shape or finish materials.

Table 2: Industrial Uses of this compound

| Application | Industry | Description |

|---|---|---|

| Abrasive Material | Manufacturing | Used for sandblasting and grinding applications |

Ornamental Uses

This compound's unique crystal structure and aesthetic appeal make it popular in the ornamental stone market.

- Gem Quality Specimens : High-quality this compound specimens are often cut and polished for use in jewelry or as collectible stones.

- Cultural Significance : In some cultures, this compound is considered a symbol of good luck due to its distinctive cross-shaped crystals.

Table 3: Ornamental Uses of this compound

| Application | Description |

|---|---|

| Gem Quality Stones | Used in jewelry making and as collectibles |

| Cultural Symbol | Believed to bring good luck |

Environmental Considerations

The extraction and use of this compound raise environmental concerns that necessitate sustainable practices.

Propiedades

IUPAC Name |

aluminum;magnesium;iron;oxygen(2-);zinc;silicate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Fe.Mg.O4Si.H2O.O.Zn/c;;;1-5(2,3)4;;;/h;;;;1H2;;/q+3;;+2;-4;;-2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSVTXBUFFFWLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-][Si]([O-])([O-])[O-].[Mg+2].[Al+3].[Fe].[Zn] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlFeH2MgO6SiZn- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12182-56-8 |

Source

|

| Record name | Staurolite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012182568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.